molecular formula C16H15NO2S B13417991 2-(2-Methyl-1,3-dioxolan-2-yl)-10H-phenothiazine

2-(2-Methyl-1,3-dioxolan-2-yl)-10H-phenothiazine

Cat. No.: B13417991
M. Wt: 285.4 g/mol
InChI Key: MFRJZQZQTCLCLD-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-dioxolan-2-yl)-10H-phenothiazine is an organic compound that belongs to the class of phenothiazines. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antihistamine agents. The compound features a phenothiazine core with a 2-(2-methyl-1,3-dioxolan-2-yl) substituent, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)-10H-phenothiazine typically involves the reaction of phenothiazine with 2-methyl-1,3-dioxolane under specific conditions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1,3-dioxolan-2-yl)-10H-phenothiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C).

    Substitution: Electrophilic substitution reactions can occur on the phenothiazine core, facilitated by reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogens in the presence of Lewis acids like AlCl3.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced phenothiazine derivatives.

    Substitution: Halogenated or nitrated phenothiazine derivatives.

Scientific Research Applications

2-(2-Methyl-1,3-dioxolan-2-yl)-10H-phenothiazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)-10H-phenothiazine involves its interaction with various molecular targets:

    Molecular Targets: It can interact with dopamine receptors, histamine receptors, and other neurotransmitter receptors.

    Pathways Involved: The compound may modulate neurotransmitter pathways, leading to its antipsychotic and antihistamine effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

    Promethazine: A phenothiazine derivative with antihistamine properties.

    Thioridazine: Known for its antipsychotic effects.

Uniqueness

2-(2-Methyl-1,3-dioxolan-2-yl)-10H-phenothiazine is unique due to its specific substituent, which may impart distinct pharmacological properties compared to other phenothiazine derivatives.

Properties

Molecular Formula

C16H15NO2S

Molecular Weight

285.4 g/mol

IUPAC Name

2-(2-methyl-1,3-dioxolan-2-yl)-10H-phenothiazine

InChI

InChI=1S/C16H15NO2S/c1-16(18-8-9-19-16)11-6-7-15-13(10-11)17-12-4-2-3-5-14(12)20-15/h2-7,10,17H,8-9H2,1H3

InChI Key

MFRJZQZQTCLCLD-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CC3=C(C=C2)SC4=CC=CC=C4N3

Origin of Product

United States

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